molecular formula C15H20BClO4 B8203152 Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8203152
M. Wt: 310.6 g/mol
InChI Key: WPJXXPPCLFHXDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Nucleophiles: Amines, thiols

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling

    Phenol Derivatives: Formed through oxidation

    Substituted Derivatives: Formed through nucleophilic substitution

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Phenylboronic acid pinacol ester

Uniqueness

Methyl 3-chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a boronic ester group and a chloro substituent on the aromatic ring. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations. Additionally, the methyl group at the 2-position provides steric hindrance, which can influence the selectivity and outcome of reactions .

Properties

IUPAC Name

methyl 3-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO4/c1-9-11(13(18)19-6)7-10(8-12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJXXPPCLFHXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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